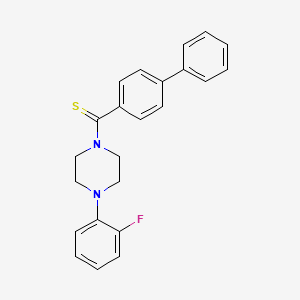![molecular formula C17H9BrN4O5 B3520591 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3520591.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
概要
説明
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromopyridine, benzoxazole, and nitrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the benzoxazole and nitrofuran groups.
Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Benzoxazole: The brominated pyridine is reacted with o-aminophenol under acidic conditions to form the benzoxazole ring.
Introduction of Nitrofuran Group: The benzoxazole derivative is then reacted with 5-nitrofuran-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine and benzoxazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrofuran group may also contribute to the compound’s biological activity by generating reactive oxygen species (ROS) or interacting with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A simpler analog with similar bromopyridine functionality.
N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide: Another compound with a bromopyridine moiety but different functional groups.
3-Amino-5-bromopyridine: A related compound with an amino group instead of the benzoxazole and nitrofuran groups.
Uniqueness
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of bromopyridine, benzoxazole, and nitrofuran moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN4O5/c18-10-5-9(7-19-8-10)17-21-12-6-11(1-2-13(12)27-17)20-16(23)14-3-4-15(26-14)22(24)25/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJUFQPCVAKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(3-CHLOROPHENYL)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B3520515.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3520520.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3520539.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B3520543.png)
![2-(2,4-DICHLOROPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3520548.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3520569.png)
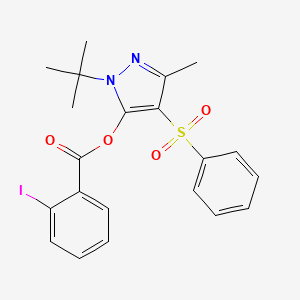
![N-(4-ETHOXYPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B3520584.png)
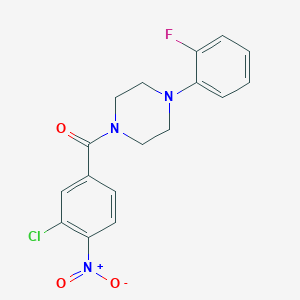
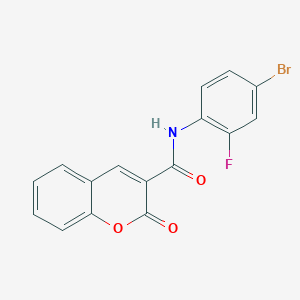
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3520602.png)
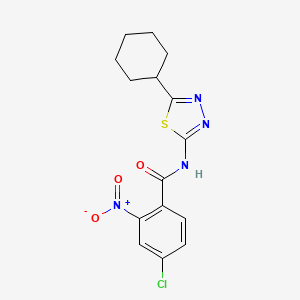
![N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3520609.png)
